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molecular formula C11H8N2O4 B8685431 1-Methyl-3-(4-nitrophenyl)-1H-pyrrole-2,5-dione CAS No. 89931-86-2

1-Methyl-3-(4-nitrophenyl)-1H-pyrrole-2,5-dione

Cat. No. B8685431
M. Wt: 232.19 g/mol
InChI Key: DBWXDGCRJVITHZ-UHFFFAOYSA-N
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Patent
US04529736

Procedure details

A 100 g portion of N-methylmaleimide was reacted with 126.2 g of p-nitroaniline as described in Example 6, giving 78 g of 2-(p-nitrophenyl)-N-methylmaleimide.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
126.2 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:6](=[O:7])[CH:5]=[CH:4][C:3]1=[O:8].[N+:9]([C:12]1[CH:18]=[CH:17][C:15](N)=[CH:14][CH:13]=1)([O-:11])=[O:10]>>[N+:9]([C:12]1[CH:18]=[CH:17][C:15]([C:4]2[C:3]([N:2]([CH3:1])[C:6](=[O:7])[CH:5]=2)=[O:8])=[CH:14][CH:13]=1)([O-:11])=[O:10]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1C(C=CC1=O)=O
Name
Quantity
126.2 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(N)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)C=1C(=O)N(C(C1)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 78 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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